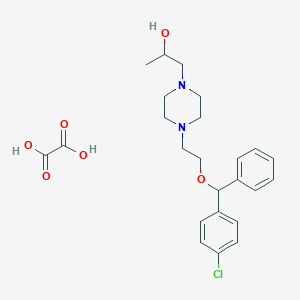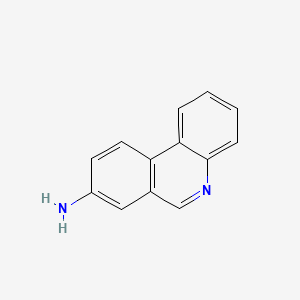
8-Phenanthridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenanthridinamine, also known as 8-Aminophenanthridine, is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a phenanthridine core with an amino group attached at the 8th position, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where 2-aminobiphenyl reacts with formaldehyde in the presence of zinc chloride at elevated temperatures . Another method involves the use of phosphorus oxychloride and nitrobenzene as solvents, which improves the reaction conditions and yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Phenanthridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted phenanthridines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Phenanthridinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenanthridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Acts as a fluorescent probe for DNA binding studies due to its ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 8-Phenanthridinamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by interfering with their genetic material .
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: The parent compound, lacking the amino group at the 8th position.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Phenanthridinone: The oxidized form of phenanthridine, often used in similar applications
Uniqueness: 8-Phenanthridinamine’s unique structure, with an amino group at the 8th position, provides it with distinct chemical reactivity and biological activity. This makes it more versatile compared to its parent compound, phenanthridine, and other similar molecules .
Eigenschaften
CAS-Nummer |
74340-55-9 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
phenanthridin-8-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-11-9(7-10)8-15-13-4-2-1-3-12(11)13/h1-8H,14H2 |
InChI-Schlüssel |
AOGCNGQOLXBQSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
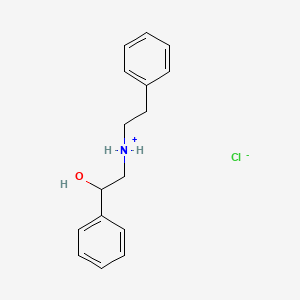
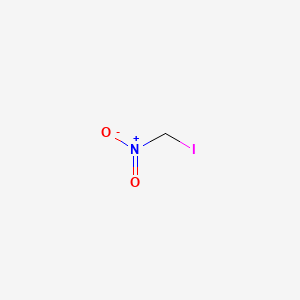
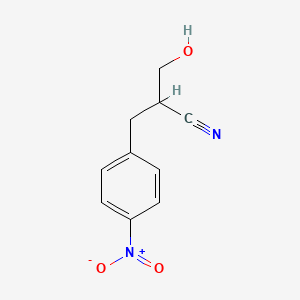
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
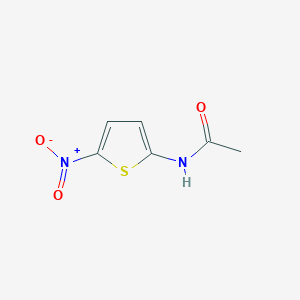
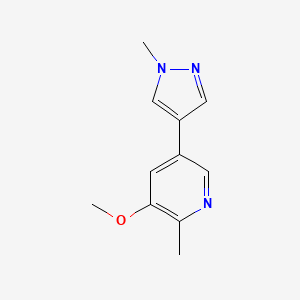
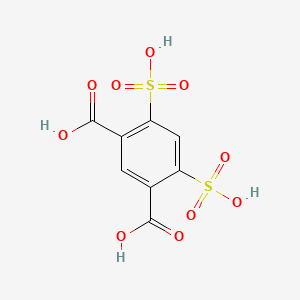

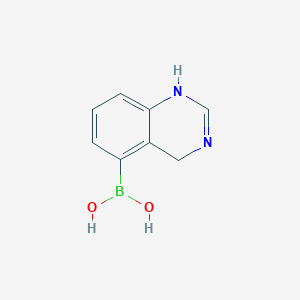
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)

